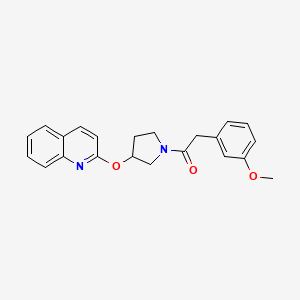![molecular formula C16H22N2O3 B2700301 (2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide CAS No. 2380195-76-4](/img/structure/B2700301.png)
(2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide is a synthetic organic compound that features a furan ring, a morpholine ring, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and appropriate alkyl halides.
Cyclobutyl Group Addition: The cyclobutyl group can be added through cycloaddition reactions or by using cyclobutyl halides in substitution reactions.
Final Coupling: The final step involves coupling the furan, morpholine, and cyclobutyl intermediates through amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated furans
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the morpholine ring might engage in hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide is unique due to the presence of both a morpholine ring and a cyclobutyl group, which are not commonly found together in similar compounds. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(5-4-14-3-1-10-21-14)17-13-16(6-2-7-16)18-8-11-20-12-9-18/h1,3-5,10H,2,6-9,11-13H2,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFKXQRDSYZRG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2700218.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)



![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)


![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
